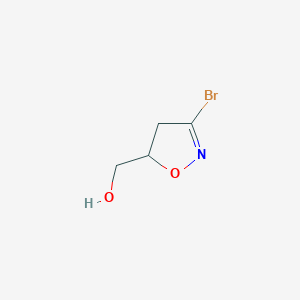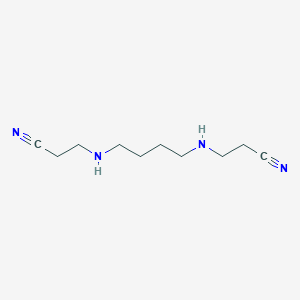![molecular formula C6H4ClN3 B017196 2-Chloro-1H-imidazo[4,5-b]pyridine CAS No. 104685-82-7](/img/structure/B17196.png)
2-Chloro-1H-imidazo[4,5-b]pyridine
Overview
Description
2-Chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and chlorine atoms in its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1H-imidazo[4,5-b]pyridine is tubulin , a globular protein . Tubulin is the main component of microtubules, which are essential for maintaining cell structure, enabling cell movement, and facilitating intracellular transport .
Mode of Action
This compound interacts with tubulin, inhibiting its polymerization . This interaction disrupts the formation of microtubules, which are crucial for cell division and other cellular functions .
Biochemical Pathways
The compound’s action on tubulin affects several biochemical pathways. For instance, it can inhibit the PI3K/Akt/mTOR signaling pathway , which plays a critical role in cell cycle progression, survival, and growth . By disrupting this pathway, the compound can exert antiproliferative effects .
Result of Action
The interaction of this compound with tubulin and its subsequent effects on cellular pathways result in potent antiproliferative activity . The compound can inhibit cancer cell proliferation and migration without affecting the viability of normal cells . This makes it a promising candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with chloroformamidine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[4,5-b]pyridine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted imidazo[4,5-b]pyridines with various functional groups.
- N-oxides and dihydro derivatives depending on the reaction conditions.
Scientific Research Applications
2-Chloro-1H-imidazo[4,5-b]pyridine has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 2-Methyl-3H-imidazo[4,5-b]pyridine
- 2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine
- 3-Methyl-3H-imidazo[4,5-b]pyridine
Comparison: 2-Chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity and biological activity compared to its methyl or propyl-substituted analogs
Properties
IUPAC Name |
2-chloro-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRRAQQGGCNHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















